Topological Polar Surface Area (TPSA) of 4-Methylmorpholin-2-ol vs. Morpholine and N-Methylmorpholine
The TPSA of 4-methylmorpholin-2-ol (32.7 Ų) is 53% larger than that of morpholine (21.3 Ų) and 162% larger than that of N-methylmorpholine (12.5 Ų), directly reflecting the contribution of the 2-hydroxyl group. [1] This elevated polar surface area enhances aqueous solubility while maintaining sufficient lipophilicity (XLogP3-AA −0.6) for passive membrane permeability—a balance unattainable with either comparator scaffold. [1]
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.7 Ų |
| Comparator Or Baseline | Morpholine: 21.3 Ų; N-Methylmorpholine: 12.5 Ų |
| Quantified Difference | +53% vs. morpholine; +162% vs. N-methylmorpholine |
| Conditions | Computed by Cactvs 3.4.6.11, PubChem |
Why This Matters
TPSA directly influences intestinal absorption and blood–brain barrier penetration predictions, making 4-methylmorpholin-2-ol a superior starting point for orally bioavailable SQS inhibitors.
- [1] PubChem Compound Summary CID 23220986 (4-Methylmorpholin-2-ol), CID 8883 (Morpholine), CID 79724 (N-Methylmorpholine). National Center for Biotechnology Information. View Source
